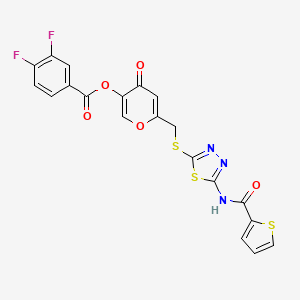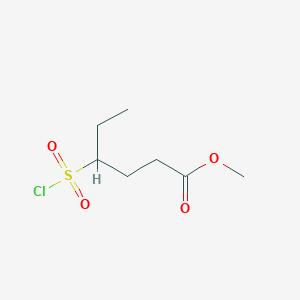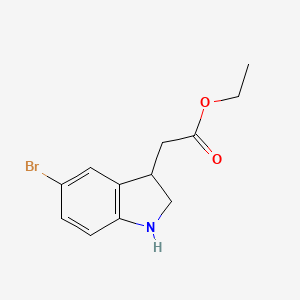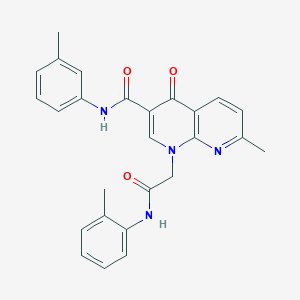
7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has shown that derivatives of the naphthyridine class, including compounds structurally related to 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, exhibit significant antibacterial activity. For instance, the study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents highlighted the synthesis and antibacterial efficacy of various naphthyridine derivatives. These compounds were found to be more active than enoxacin, a noted antibacterial agent, suggesting their potential for further biological studies (Egawa et al., 1984).
Antitumor and Cytotoxic Activities
The naphthyridine derivatives have also been investigated for their antitumor properties. Research by Deady et al. (2005) on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This study extended the understanding of naphthyridine derivatives, showing that certain structural modifications can lead to compounds with significant cytotoxic activities and potential as antitumor agents (Deady et al., 2005).
Pharmacokinetics and Distribution
The pharmacokinetic profile and distribution of naphthyridine derivatives are crucial for understanding their therapeutic potential. Lukka et al. (2012) explored the pharmacokinetics and distribution of a DNA-binding benzonaphthyridine, showing curative activity against colon adenocarcinoma in mice. This study demonstrated the compound's high tumor exposure and retention time, suggesting its contribution to the observed antitumor activity (Lukka et al., 2012).
Eigenschaften
IUPAC Name |
7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-7-6-9-19(13-16)28-26(33)21-14-30(25-20(24(21)32)12-11-18(3)27-25)15-23(31)29-22-10-5-4-8-17(22)2/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAYCXICSIRIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2681720.png)
![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)
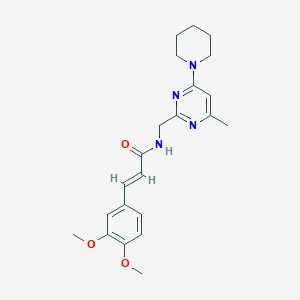
![2-(4-ETHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2681725.png)
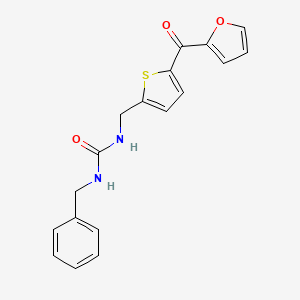
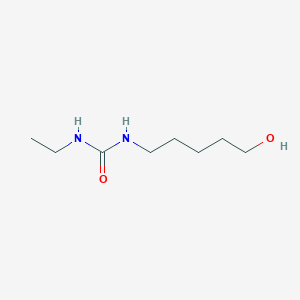
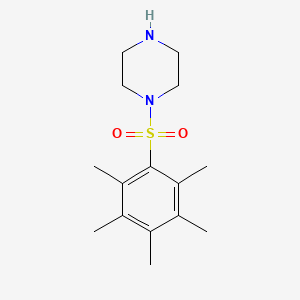
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)
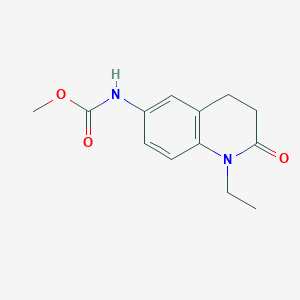
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)
